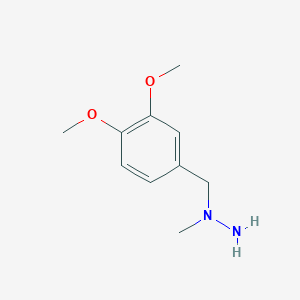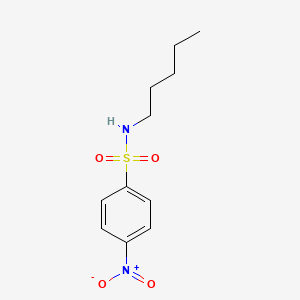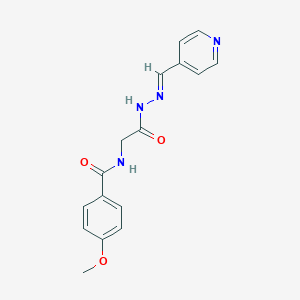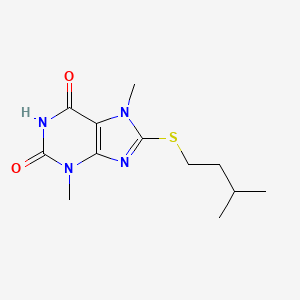
1-(3,4-Dimethoxybenzyl)-1-methylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzyl)-1-methylhydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl group substituted with two methoxy groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzyl chloride with methylhydrazine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3,4-dimethoxybenzyl chloride and methylhydrazine.
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
化学反应分析
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts or under basic conditions.
Major Products:
Oxidation Products: Hydrazones, azines.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxy groups.
科学研究应用
1-(3,4-Dimethoxybenzyl)-1-methylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism by which 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function. The methoxy groups may also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability.
相似化合物的比较
1-(3,4-Dimethoxyphenyl)-2-methylhydrazine: Similar structure but with a different substitution pattern.
1-(3,4-Dimethoxybenzyl)-2-methylhydrazine: Another isomer with a different position of the methyl group.
Uniqueness: 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy groups and the hydrazine moiety provides a distinct combination of properties that can be leveraged in various applications.
属性
CAS 编号 |
46316-72-7 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]-1-methylhydrazine |
InChI |
InChI=1S/C10H16N2O2/c1-12(11)7-8-4-5-9(13-2)10(6-8)14-3/h4-6H,7,11H2,1-3H3 |
InChI 键 |
NGQLUEGSSPBOFN-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)

![1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007998.png)



![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)



![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)



